molecular formula C11H15F2NO B13300492 2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol

2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol

Cat. No.: B13300492
M. Wt: 215.24 g/mol
InChI Key: GIOZNEZSABIOAJ-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol is an organic compound with a complex structure that includes both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of a difluorophenol derivative with a suitable alkylating agent, followed by the introduction of the amino group through reductive amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Amino-2,2-dimethylpropyl)-4,6-difluorophenol: shares similarities with other fluorinated phenols and amino alcohols, such as:

Uniqueness

The presence of both amino and difluorophenol groups in this compound gives it unique chemical properties, such as enhanced reactivity and the ability to form stable complexes with various biomolecules. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

2-(1-amino-2,2-dimethylpropyl)-4,6-difluorophenol

InChI

InChI=1S/C11H15F2NO/c1-11(2,3)10(14)7-4-6(12)5-8(13)9(7)15/h4-5,10,15H,14H2,1-3H3

InChI Key

GIOZNEZSABIOAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C(=CC(=C1)F)F)O)N

Origin of Product

United States

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